

Solubility and stability of (S,R,S)-AHPC in different solvents

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Compound of Interest

Compound Name: Dimethylformamide-(S,R,S)-AHPC

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(S,R,S)-AHPC: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC, also known as VH032-NH₂ or VHL Ligand 1, is a crucial building block in the development of targeted protein degraders, specifically Proteolysis-targeting chimeras (PROTACs).^{[1][2][3]} As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, its primary function is to recruit VHL to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.^{[1][3]} Understanding the physicochemical properties of (S,R,S)-AHPC, particularly its solubility and stability, is paramount for its effective use in experimental settings and for the development of potent and reliable PROTAC drug candidates.

This technical guide provides a comprehensive overview of the available solubility and stability data for (S,R,S)-AHPC and its common salt forms. It also outlines relevant experimental protocols and the fundamental mechanism of action.

Core Properties of (S,R,S)-AHPC

Property	Value
Synonyms	VH032-NH2, VHL ligand 1
CAS Number	1448297-52-6 (free base)
Molecular Formula	C22H30N4O3S
Molecular Weight	430.56 g/mol

Solubility Data

The solubility of (S,R,S)-AHPC and its derivatives is critical for preparing stock solutions and ensuring consistent concentrations in various assays. The following tables summarize the available solubility data in common laboratory solvents. It is consistently noted that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can significantly reduce the solubility of the compound.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Solubility of (S,R,S)-AHPC (Free Base)

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	86	199.73	Use of fresh DMSO is recommended. [3]
Water	10	Not specified	-
Ethanol	86	Not specified	-

Table 2: Solubility of (S,R,S)-AHPC monohydrochloride

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	125	267.65	Ultrasonic assistance may be required. [1]
Water	100	214.12	Ultrasonic assistance may be required. [1]

Table 3: Solubility of (S,R,S)-AHPC-Me hydrochloride

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	100	207.88	Ultrasonic assistance may be required. [4]
Water	100	207.88	Ultrasonic assistance may be required. [4]

Stability and Storage

Proper storage is essential to maintain the integrity and activity of (S,R,S)-AHPC. Stability data is primarily available for stock solutions under various storage conditions.

Table 4: Storage Recommendations

Form	Temperature	Duration	Notes
Powder	-20°C	3 years	-
In Solvent	-80°C	1 year	Aliquot to avoid repeated freeze-thaw cycles.[3]
In Solvent	-20°C	1 month	Store under nitrogen; protect from light for certain derivatives.[1] [5]

Experimental Protocols

While detailed, step-by-step protocols for determining the solubility and stability of (S,R,S)-AHPC are not extensively published in the search results, standard analytical methods are employed. The provided information on formulation can be adapted for experimental use.

Protocol 1: Preparation of Stock Solutions

This protocol outlines the general steps for preparing concentrated stock solutions of (S,R,S)-AHPC and its salts.

- **Weighing:** Accurately weigh the desired mass of the (S,R,S)-AHPC powder using an analytical balance.
- **Solvent Addition:** Add the appropriate volume of a suitable solvent (e.g., fresh, anhydrous DMSO) to achieve the target concentration as indicated in the solubility tables.
- **Dissolution:** Facilitate dissolution by vortexing. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved, especially for higher concentrations.[1][4]
- **Storage:** Store the resulting stock solution in aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3]

Protocol 2: General In Vivo Formulation

The following is a common formulation strategy for preparing (S,R,S)-AHPC for in vivo studies, particularly for compounds with low aqueous solubility.[\[1\]](#)[\[6\]](#)

- Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).
- Vehicle Preparation: In a separate tube, prepare the vehicle. A common vehicle consists of:
 - 40% PEG300
 - 5% Tween-80
 - 55% Saline
- Formulation: Add the DMSO stock solution to the vehicle. For example, to prepare a 1 mL working solution, add 100 μ L of the DMSO stock to 900 μ L of the vehicle (e.g., 400 μ L PEG300, 50 μ L Tween-80, and 450 μ L Saline).
- Mixing: Mix thoroughly to ensure a clear and homogenous solution. The final concentration in this example would be ≥ 2.08 mg/mL.[\[1\]](#)

Protocol 3: Solubility Measurement (Shake-Flask Method)

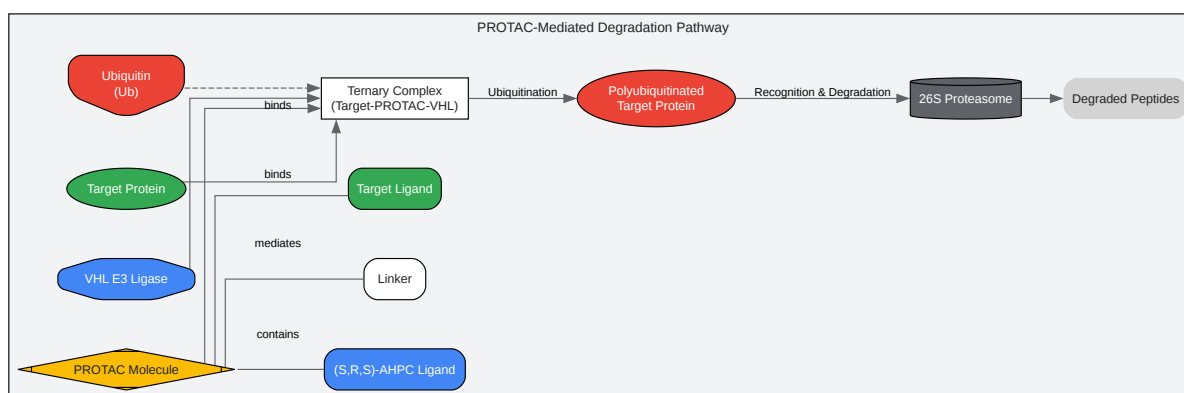
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

- Sample Preparation: Add an excess amount of (S,R,S)-AHPC powder to a known volume of the test solvent (e.g., water, DMSO, or a biological buffer like FaSSIF) in a sealed glass vial.[\[7\]](#)
- Equilibration: Place the vial in a shaking incubator at a controlled temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.[\[7\]](#)
- Separation: After incubation, centrifuge the sample at high speed to pellet the undissolved solid.[\[7\]](#)

- Quantification: Carefully collect the supernatant and determine the concentration of the dissolved (S,R,S)-AHPC using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Mechanism of Action: VHL Recruitment for Protein Degradation

(S,R,S)-AHPC is a key component in the design of PROTACs. It functions as the VHL-recruiting ligand. The PROTAC molecule forms a ternary complex between the target protein and the VHL E3 ubiquitin ligase, leading to the target's degradation.



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Caption: PROTAC mechanism involving (S,R,S)-AHPC.

The diagram above illustrates the workflow of a PROTAC utilizing (S,R,S)-AHPC. The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.

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